molecular formula C11H14O4 B13825408 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol CAS No. 4740-85-6

2-(4-Methoxyphenyl)-1,3-dioxan-5-ol

Cat. No.: B13825408
CAS No.: 4740-85-6
M. Wt: 210.23 g/mol
InChI Key: SPYXTZFLEURUAK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-dioxan-5-ol is a heterocyclic compound featuring a 1,3-dioxane ring substituted with a 4-methoxyphenyl group at the 2-position and a hydroxyl group at the 5-position. The 1,3-dioxane scaffold imparts conformational rigidity, while the 4-methoxyphenyl group enhances electronic delocalization, making this compound of interest in photophysical and pharmaceutical research. Its synthesis typically involves cyclocondensation reactions of substituted diols with aldehydes or ketones under acidic conditions.

Properties

CAS No.

4740-85-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-dioxan-5-ol

InChI

InChI=1S/C11H14O4/c1-13-10-4-2-8(3-5-10)11-14-6-9(12)7-15-11/h2-5,9,11-12H,6-7H2,1H3

InChI Key

SPYXTZFLEURUAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC(CO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-methoxyphenol with formaldehyde and an appropriate diol under acidic conditions. The reaction proceeds through the formation of a methylene bridge, resulting in the dioxane ring structure. Commonly used acids for this reaction include sulfuric acid or hydrochloric acid, which act as catalysts to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3-dioxan-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorescence-Active Quinazoline Derivatives

Compounds such as 5d (2-(4-methoxyphenyl)-4-(4-fluorophenyl)quinazoline) and 5g (2,4-bis(4-methoxyphenyl)quinazoline) share the 4-methoxyphenyl substituent but differ in their heterocyclic core (quinazoline vs. 1,3-dioxane). Key findings from fluorescence studies include:

Property 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol (Hypothetical) 5d (Quinazoline Derivative) 5g (Quinazoline Derivative)
Emission Wavelength Not reported 480–495 nm 480–495 nm
Quantum Yield Not reported High (5d > 5g) Moderate
Stokes Shift Not reported Large (~130 nm) Large (~130 nm)

The 4-methoxyphenyl group in quinazoline derivatives enhances π→π* transitions, leading to strong emission.

Oxadiazole-Based Analogues

Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- (CAS 114333-42-5) shares the 4-methoxyphenyl moiety but incorporates a 1,3,4-oxadiazole ring. Key differences:

Property 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol 2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
Molecular Formula C₁₁H₁₄O₄ (hypothetical) C₁₅H₁₂N₂O₃
Molecular Weight ~222.23 g/mol 268.27 g/mol
Application Photophysical research Unknown; limited safety data reported

The oxadiazole ring’s electron-deficient nature may reduce fluorescence efficiency compared to the oxygen-rich 1,3-dioxane system, though direct comparisons are unavailable .

Oxazole Derivatives

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (NSC 620123) features a 1,3-oxazole ring with dimethyl substitution. Structural and functional contrasts include:

Property 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol 2-(4-Methoxyphenyl)-4,4-dimethyloxazole
Ring Type 1,3-Dioxane 1,3-Oxazole
Substituents Hydroxyl at C5 Dimethyl at C4
Potential Use Fluorescence/pharmaceuticals Not reported

Pyrazolone Derivatives

4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS 18808-85-0) contains a pyrazolone core. Differences include:

Property 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol Pyrazolone Derivative
Molecular Weight ~222.23 g/mol 292.33 g/mol
Conjugation Limited delocalization Extended π-system (methylene bridge)
Applications Research-oriented Industrial synthesis (unspecified)

The pyrazolone’s conjugated system likely supports stronger UV absorption, but its stability under physiological conditions may be inferior to the dioxane derivative .

Pharmaceutical Precursors

2-(4-Methoxyphenyl)ethyl Methane Sulfonate (raw material for astemizole) highlights the 4-methoxyphenyl group’s role in drug synthesis. Unlike the target compound, this sulfonate ester is reactive and used in alkylation reactions, emphasizing divergent applications .

Biological Activity

2-(4-Methoxyphenyl)-1,3-dioxan-5-ol is an organic compound characterized by a dioxane ring structure with a methoxy-substituted phenyl group. Its molecular formula is C10H12O4, and it features a hydroxyl group at the 5-position of the dioxane ring. This compound is part of a broader class of dioxanes, which have shown potential in medicinal chemistry, materials science, and organic synthesis. The biological activity of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol is of particular interest due to its structural properties, which may influence its interactions with biological systems.

The synthesis of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol typically involves methods that allow for the modification of the compound to create derivatives with potentially enhanced properties. For instance, reaction parameters such as temperature and catalyst concentration can be adjusted to optimize yield and purity. The presence of both the methoxy and hydroxyl groups in this compound allows for diverse modifications that could enhance its biological activity or utility in synthetic applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol exhibit antimicrobial properties. For example, derivatives containing methoxy groups have shown significant antibacterial activity against various strains of bacteria, including E. coli and Pseudomonas aeruginosa. In one study, compounds synthesized from methoxy-substituted phenols demonstrated varying degrees of inhibition against E. coli, highlighting the potential for developing new antibacterial agents based on this scaffold .

The mechanism by which dioxane derivatives exert their biological effects is an area of ongoing research. Studies suggest that these compounds may induce reactive oxygen species (ROS) production in parasitic cells, leading to cell death. This mechanism has been observed in antileishmanial studies where dioxanes were shown to disrupt cellular processes in Leishmania promastigotes .

Case Studies

StudyFindings
Antibacterial Activity Compounds derived from methoxy-substituted phenols exhibited significant inhibition against E. coli. The best activity was noted with the starting compound containing a methoxy group .
Antileishmanial Activity Dioxane derivatives showed effective inhibition against Leishmania donovani, with ROS production identified as a potential mechanism .
Cytotoxicity Tests Selectivity index calculations indicated varying degrees of cytotoxicity in human cell lines (e.g., THP-1 cells), emphasizing the need for further optimization in therapeutic contexts .

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